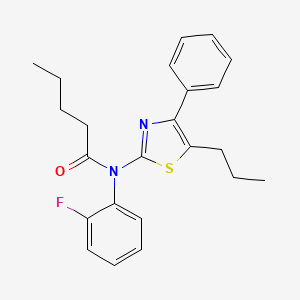
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
描述
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is through the activation of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors. 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ by this compound results in increased insulin sensitivity, decreased insulin resistance, and improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One of the advantages of using 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to selectively activate 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors. This compound has a high affinity for 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors, making it a potent agonist. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
未来方向
There are various future directions for the research on 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs for the treatment of type 2 diabetes. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the investigation of the anti-tumor properties of this compound. Studies have shown that this compound induces apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to investigate the potential toxic effects of this compound and to determine its safety for human use.
科学研究应用
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ agonists have been extensively studied for their potential therapeutic benefits in various diseases. One of the most significant applications of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is in the treatment of type 2 diabetes. This compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
属性
IUPAC Name |
(5Z)-2-amino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(17)16-14(15)20-12/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDYJVQAIQAQT-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5Z)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4650669.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B4650673.png)
![dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate](/img/structure/B4650681.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4650694.png)
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4650699.png)
![4-(benzyloxy)-N-[6-iodo-2-(5-nitro-2-thienyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4650702.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4650704.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4650724.png)

![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4650740.png)
![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)
